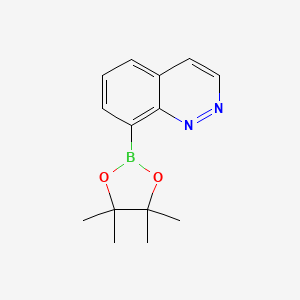

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline

Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline is a cinnoline derivative functionalized with a pinacol boronic ester group at the 8-position. Cinnoline, a heteroaromatic compound comprising a benzene ring fused to a pyridazine ring, confers unique electronic properties due to its electron-deficient nature. The boronate ester moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks .

Properties

Molecular Formula |

C14H17BN2O2 |

|---|---|

Molecular Weight |

256.11 g/mol |

IUPAC Name |

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline |

InChI |

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-10-8-9-16-17-12(10)11/h5-9H,1-4H3 |

InChI Key |

MHYDZXXQYKMZBT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline typically involves the borylation of cinnoline derivatives. One common method is the palladium-catalyzed borylation of halogenated cinnoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boranes.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate and ligands like triphenylphosphine.

Major Products

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Biaryl compounds.

Scientific Research Applications

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The boronic ester group can also interact with biological molecules, such as enzymes and receptors, through reversible covalent bonding, which is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Comparative Data Table

*Estimated based on analogous structures.

Key Research Findings

- Reactivity in Cross-Couplings: Electron-deficient aromatics like cinnoline may require optimized conditions (e.g., higher temperatures or stronger bases) compared to electron-rich systems like carbazoles .

- Stability: Boronates on electron-withdrawing cores (e.g., benzonitrile) exhibit superior hydrolytic stability, whereas those on electron-deficient systems (e.g., cinnoline) may require inert atmospheres for storage .

- Biological Applications: Tetrahydroisoquinoline derivatives () show promise in targeted therapies, leveraging boronate esters for prodrug activation in redox-active environments .

Biological Activity

The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline is a novel derivative of the cinnoline scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity by reviewing existing literature and research findings.

The compound's molecular formula is with a molecular weight of 293.964 g/mol. It features a boron-containing dioxaborolane moiety that enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀B₂N₂O₂ |

| Molecular Weight | 293.964 g/mol |

| CAS Number | Not specified |

| Purity | >95% |

Pharmacological Activities

Cinnoline derivatives exhibit a broad spectrum of pharmacological activities including:

- Antibacterial : Cinnoline compounds have shown significant activity against various Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain cinnoline derivatives possess minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 μg/mL against strains like Staphylococcus aureus and Escherichia coli .

- Antifungal : The antifungal properties of these compounds are also notable, with similar MIC values observed against fungi such as Candida albicans and Aspergillus niger .

- Antimalarial and Antiviral : Some cinnoline derivatives have been evaluated for their antimalarial and antiviral activities, showing promise in inhibiting the growth of parasites and viruses .

- Anti-inflammatory : Compounds with specific substitutions on the cinnoline ring have demonstrated anti-inflammatory effects in various models. The presence of electron-donating groups has been associated with enhanced activity .

Case Studies

- Antimicrobial Activity : A study conducted by Chaudhary et al. synthesized a series of cinnoline derivatives and tested their antimicrobial efficacy. The results indicated that compounds with halogen substitutions exhibited superior antibacterial activity compared to standard antibiotics .

- Analgesic Properties : Research has also highlighted the analgesic potential of certain cinnoline derivatives. In vivo studies showed that these compounds could effectively reduce pain responses in rodent models, suggesting a mechanism involving COX inhibition .

- CNS Activity : Recent investigations into the central nervous system (CNS) effects of cinnoline derivatives have identified candidates with potential for treating neurological disorders. Some derivatives were found to selectively inhibit phosphodiesterases (PDEs), which are crucial in regulating neuronal signaling pathways .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammation and infection pathways.

- Receptor Binding : Its structural features allow for binding to receptors associated with pain and inflammatory responses.

Q & A

Q. What are the key considerations for synthesizing 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline with high purity?

Methodological Answer:

- Synthetic Route : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the boronate ester reacts with a halogenated cinnoline derivative. Use Pd catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and bases like K₂CO₃ in anhydrous solvents (THF or DMF) under inert atmosphere .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from EtOH/H₂O) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Quality Control : Validate structure using ¹H/¹¹B NMR (δ ~30 ppm for boronate) and HRMS. Purity >95% is critical for reproducibility in downstream applications .

Q. How should researchers safely handle and store this compound to prevent degradation?

Methodological Answer:

- Handling : Use glove boxes or Schlenk lines for air-sensitive steps. Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Storage : Store in amber vials under argon at –20°C. Desiccate with molecular sieves to prevent hydrolysis of the boronate ester .

- Waste Management : Quench residual boronate with pH 7 buffer, then dispose as halogenated waste per institutional guidelines .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency using this boronate ester in complex systems?

Methodological Answer:

- Catalyst Screening : Test Pd catalysts (e.g., XPhos Pd G3 for sterically hindered substrates) and ligands (SPhos for electron-deficient aryl halides). Use microwave-assisted heating (100°C, 30 min) to accelerate reactions .

- Solvent Effects : Compare polar aprotic (DMSO) vs. ether solvents (1,4-dioxane) to balance solubility and reactivity. Additives like LiCl may stabilize Pd intermediates .

- Troubleshooting : If yields are low (<50%), analyze by ¹H NMR for unreacted starting material. Consider replacing bromide with triflate leaving groups .

Q. What computational methods are suitable for studying the electronic properties of this compound in materials science applications?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model HOMO/LUMO energies, focusing on the boronate’s electron-withdrawing effects on the cinnoline core .

- Charge Transfer Analysis : Pair with time-dependent DFT (TD-DFT) to predict absorption spectra for optoelectronic applications. Compare with experimental UV-Vis data (λmax ~300–350 nm) .

- Validation : Cross-check computed vibrational frequencies (IR) with experimental spectra to confirm accuracy .

Q. How can conflicting reports about this compound’s reactivity in cross-couplings be resolved?

Methodological Answer:

- Controlled Replication : Reproduce conflicting protocols (e.g., Pd(OAc)₂ vs. PdCl₂) under identical conditions. Use kinetic studies (GC-MS sampling at intervals) to identify rate-limiting steps .

- Side-Reaction Analysis : Characterize byproducts (e.g., protodeboronation) via LC-MS. Add radical scavengers (TEMPO) to test for homolytic pathways .

- Meta-Review : Systematically categorize literature by substrate scope, catalyst loading, and solvent systems to identify trends or outliers .

Key Recommendations

- Experimental Design : Integrate safety protocols (e.g., glove boxes for air-sensitive steps) into workflow planning .

- Data Validation : Cross-validate synthetic yields with multiple characterization techniques (NMR, MS, elemental analysis) .

- Theoretical Frameworks : Align mechanistic studies with density functional theory (DFT) to bridge experimental and computational findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.